molecular formula C10H24N4 B14611400 Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- CAS No. 59856-63-2

Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl-

Cat. No.: B14611400
CAS No.: 59856-63-2
M. Wt: 200.32 g/mol
InChI Key: RVDGPLNVVIDJHU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- typically involves the reaction of tert-butyl hydrazine with ethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various alkyl or aryl-substituted diazene derivatives.

Scientific Research Applications

Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    Azoethane: Another diazene derivative with similar chemical properties.

    Di-tert-butyldiazene: A compound with two tert-butyl groups attached to the nitrogen atoms.

    Azobis(isobutyronitrile): A commonly used azo compound in polymer chemistry.

Uniqueness

Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of tert-butyl groups enhances its stability and makes it suitable for various applications in research and industry.

Properties

CAS No.

59856-63-2

Molecular Formula

C10H24N4

Molecular Weight

200.32 g/mol

IUPAC Name

2-[1-(ethyldiazenyl)ethyl]-1,1-di(propan-2-yl)hydrazine

InChI

InChI=1S/C10H24N4/c1-7-11-12-10(6)13-14(8(2)3)9(4)5/h8-10,13H,7H2,1-6H3

InChI Key

RVDGPLNVVIDJHU-UHFFFAOYSA-N

Canonical SMILES

CCN=NC(C)NN(C(C)C)C(C)C

Origin of Product

United States

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